molecular formula C22H29N3O4 B2640535 tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate CAS No. 2034231-82-6

tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate

Cat. No.: B2640535
CAS No.: 2034231-82-6
M. Wt: 399.491
InChI Key: DBJQWCUAWHGAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is a chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a piperidine core protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic processes . The molecule also contains a furan-substituted pyridine moiety and a carbamoyl methyl linker, creating a multifunctional scaffold suitable for constructing more complex target molecules. Compounds with piperidine and piperazine carbamate scaffolds have been identified as privileged structures in drug discovery for generating covalent, selective inhibitors of enzymes such as endocannabinoid hydrolases . The presence of the Boc-protected piperidine makes this reagent a valuable intermediate for parallel synthesis and the exploration of structure-activity relationships (SAR) in pharmaceutical research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[2-[[6-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-9-6-16(7-10-25)12-20(26)24-14-17-4-5-19(23-13-17)18-8-11-28-15-18/h4-5,8,11,13,15-16H,6-7,9-10,12,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJQWCUAWHGAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the different ring systems .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the furan ring may interact with hydrophobic pockets, while the pyridine ring can form hydrogen bonds with amino acid residues in the active site of an enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules based on substituent variations, synthetic yields, and physicochemical properties.

Table 1: Structural Analog Comparison

Compound Name Key Substituent Variations Synthetic Yield Key Data/Application Reference
tert-butyl 4-[({[3-(furan-3-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate Pyrazine ring instead of pyridine N/A Catalog price: $8–$10/g
tert-butyl (3S,4R)-4-(4-fluoro-3-(((1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)phenyl)piperidine-1-carboxylate Pyrazole substituent, fluorophenyl group 78% GPCR kinase inhibitor
tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Methoxy-methyl carbamate substituent 88% purity Intermediate in PROTAC synthesis
tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate Trifluoromethylphenyl, dihydropyridine core 209 mg isolated Precursor for bioactive amines

Key Observations

Substituent Impact on Synthetic Efficiency :

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky heterocycles (e.g., pyrazine in ) often reduces synthetic yields due to steric hindrance or reactivity challenges. For example, compound 13ax in (tert-butyl 4-(3-(((1H-pyrazol-4-yl)methyl)carbamoyl)-4-fluorophenyl)piperidine-1-carboxylate) exhibited a lower yield (41%) compared to its pyrazole-substituted analogs (67–91%) .
  • The Boc-protected piperidine-carbamate scaffold is synthetically versatile, enabling derivatization at the carbamoyl or aryl positions with minimal side reactions .

Biological Relevance :

  • Pyridine-furan hybrids (as in the target compound) share structural motifs with kinase inhibitors, such as those targeting G protein-coupled receptor kinases (GPCRs) .
  • Trifluoromethyl-substituted analogs (e.g., ) are prevalent in agrochemicals and pharmaceuticals due to enhanced metabolic stability and lipophilicity .

Physicochemical Properties :

  • The molecular weight of the target compound (~400–450 g/mol, inferred from ) aligns with typical drug-like molecules, though its solubility may vary depending on the furan-pyridine substituent’s polarity.
  • Analogs with fluorinated groups (e.g., ) exhibit improved membrane permeability, as evidenced by their use in central nervous system (CNS)-targeting agents .

Research Findings and Data Tables

Table 2: NMR Data Comparison for Piperidine-Carbamate Derivatives

Compound ¹H NMR (CDCl₃, 400 MHz) Key Peaks Reference
tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(((1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)phenyl)piperidine-1-carboxylate δ 7.45 (d, J = 8.0 Hz, 1H), 5.95 (s, 2H), 4.55 (s, 2H)
tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate δ 6.75 (m, 1H), 4.15 (br s, 2H), 1.45 (s, 9H)

Table 3: Similarity Scores for tert-butyl Carbamates (Source: )

Compound Name Similarity Score CAS Number
tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 0.71 92235-39-7
(S)-tert-butyl (2-oxopiperidin-3-yl)carbamate 0.69 251938-49-5

Biological Activity

tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is a complex organic compound with potential biological activity. Its unique structure, featuring a piperidine ring substituted with a furan-pyridine moiety, suggests possible interactions with various biological targets, making it a candidate for therapeutic development.

Structure and Properties

The compound can be described using the following IUPAC name:

  • IUPAC Name : tert-butyl 4-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate

Chemical Structure

ComponentDescription
Piperidine Ring Central structure providing basic nitrogen functionality
Furan Ring Contributes to the compound's reactivity and interaction potential
Pyridine Moiety Enhances biological activity through potential receptor interactions
tert-butyl Ester Group Increases lipophilicity, aiding in membrane permeability

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

Anticancer Activity

Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, compounds containing pyridine and furan rings have demonstrated significant cytotoxic effects against various cancer cell lines, such as:

  • Jurkat cells (leukemia)
  • HepG2 cells (liver cancer)

The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances anticancer activity. For example, modifications in the pyridine or furan substituents can lead to increased potency against specific cancer types .

Antimicrobial Properties

Compounds with furan and pyridine moieties have also been studied for their antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Anticancer Activity in Jurkat Cells
    • A study evaluated the efficacy of related compounds on Jurkat cells, revealing an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. The interaction was primarily through hydrophobic contacts with cellular proteins.
  • Antimicrobial Efficacy
    • Research on derivatives of pyridine-furan compounds indicated broad-spectrum antimicrobial activity. The compounds were tested against various strains, showing minimum inhibitory concentrations (MICs) in the low micromolar range.

The proposed mechanisms underlying the biological activities include:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Interaction : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing cellular signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.